molecular formula C17H20N2 B11861788 2-[(2-Methyl-1,2,3,4-tetrahydroisoquinolin-1-yl)methyl]aniline CAS No. 412322-15-7

2-[(2-Methyl-1,2,3,4-tetrahydroisoquinolin-1-yl)methyl]aniline

Cat. No.: B11861788
CAS No.: 412322-15-7
M. Wt: 252.35 g/mol
InChI Key: LOUNSLPRJCRBAK-UHFFFAOYSA-N
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Description

2-[(2-Methyl-1,2,3,4-tetrahydroisoquinolin-1-yl)methyl]aniline is a complex organic compound that belongs to the class of tetrahydroisoquinolines. This compound is characterized by the presence of a tetrahydroisoquinoline core, which is a significant structural motif in various natural products and therapeutic agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Methyl-1,2,3,4-tetrahydroisoquinolin-1-yl)methyl]aniline typically involves multistep procedures. One common method includes the acylation of 2-(3,3-dimethyl-1,2,3,4-tetrahydroisoquinolin-1-yl)aniline . The reaction conditions often involve the use of dehydrating agents such as phosphorus oxychloride or zinc chloride to facilitate cyclization .

Industrial Production Methods

Industrial production methods for this compound are less documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of continuous flow reactors and more efficient catalysts to improve yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

2-[(2-Methyl-1,2,3,4-tetrahydroisoquinolin-1-yl)methyl]aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, tert-butyl hydroperoxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce various tetrahydroisoquinoline derivatives .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(2-Methyl-1,2,3,4-tetrahydroisoquinolin-1-yl)methyl]aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound in the synthesis of specialized therapeutic agents and in the study of complex biochemical pathways .

Properties

CAS No.

412322-15-7

Molecular Formula

C17H20N2

Molecular Weight

252.35 g/mol

IUPAC Name

2-[(2-methyl-3,4-dihydro-1H-isoquinolin-1-yl)methyl]aniline

InChI

InChI=1S/C17H20N2/c1-19-11-10-13-6-2-4-8-15(13)17(19)12-14-7-3-5-9-16(14)18/h2-9,17H,10-12,18H2,1H3

InChI Key

LOUNSLPRJCRBAK-UHFFFAOYSA-N

Canonical SMILES

CN1CCC2=CC=CC=C2C1CC3=CC=CC=C3N

Origin of Product

United States

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